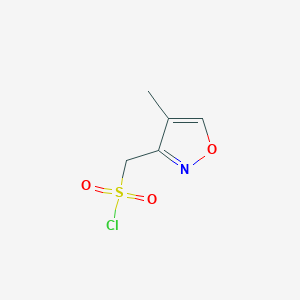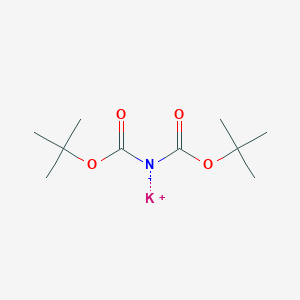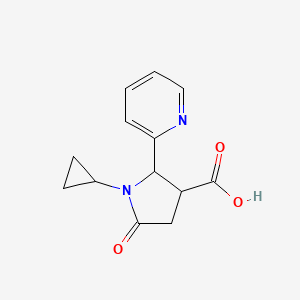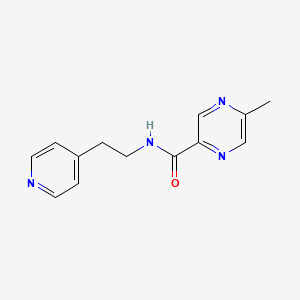
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C5H6ClNO3S. It is a versatile and cost-effective compound extensively utilized in scientific research and organic synthesis. This compound exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (4-Methylisoxazol-3-yl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(4-Methylisoxazol-3-yl)methanol+Chlorosulfonic acid→(4-Methylisoxazol-3-yl)methanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
科学的研究の応用
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including peptides and nucleosides.
Biology: The compound is utilized in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly in the synthesis of anticancer and antiviral agents.
Industry: The compound is employed in the production of polymers, nanomaterials, and catalysts.
作用機序
The mechanism of action of (4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride involves its ability to act as a nucleophile and an electrophile. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of new bonds with other organic molecules. This property makes it a valuable reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- (5-Methylisoxazol-3-yl)methanesulfonyl chloride
- (4-Iodo-3-methylisoxazol-5-yl)methanol
- Sulfamethoxazole
Uniqueness
(4-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
特性
IUPAC Name |
(4-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-10-7-5(4)3-11(6,8)9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJTEKVISPEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)




![N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2841901.png)
![5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2841902.png)
![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)
![2-{[1-(4-Chlorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2841907.png)
![1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine](/img/structure/B2841908.png)

